molecular formula C20H25NO6S B11149111 N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine

Cat. No.: B11149111
M. Wt: 407.5 g/mol
InChI Key: WCGWYNQVPWDCAX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with a unique structure that combines elements of chromen, acetamido, and butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting with the preparation of the chromen derivative. The chromen derivative can be synthesized through the reaction of phenol with acetoacetic ester in the presence of a catalyst such as aluminum chloride . This intermediate is then reacted with acetic anhydride to form the acetamido derivative . Finally, the acetamido derivative is coupled with a butanoic acid derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25NO6S

Molecular Weight

407.5 g/mol

IUPAC Name

(2S)-2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C20H25NO6S/c1-4-5-13-10-18(23)27-19-12(2)16(7-6-14(13)19)26-11-17(22)21-15(20(24)25)8-9-28-3/h6-7,10,15H,4-5,8-9,11H2,1-3H3,(H,21,22)(H,24,25)/t15-/m0/s1

InChI Key

WCGWYNQVPWDCAX-HNNXBMFYSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.